4-(Acryloyloxy)butyl 2-oxobutanoate

Description

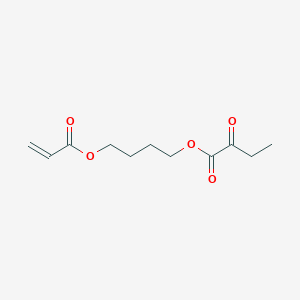

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoyloxybutyl 2-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-3-9(12)11(14)16-8-6-5-7-15-10(13)4-2/h4H,2-3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQINFDKYEZTQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OCCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926646 | |

| Record name | 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13025-07-5 | |

| Record name | 4-((1-Oxoallyl)oxy)butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 4 Acryloyloxy Butyl 2 Oxobutanoate

Esterification Reactions for Synthesis of Acrylate (B77674) Esters

The formation of the acrylate ester moiety is a critical step in the synthesis of 4-(Acryloyloxy)butyl 2-oxobutanoate (B1229078). This is typically achieved through the synthesis of a key intermediate, 4-hydroxybutyl acrylate, which is then further reacted.

Direct Esterification Approaches

Direct esterification, also known as Fischer-Speier esterification, is a common method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of synthesizing the precursor to our target molecule, this involves the reaction of acrylic acid with 1,4-butanediol (B3395766).

The reaction is a two-step consecutive and reversible process. youtube.com Initially, one hydroxyl group of 1,4-butanediol reacts with acrylic acid to form 4-hydroxybutyl acrylate. This intermediate can then react further to form the diester, 1,4-butanediol diacrylate. To maximize the yield of the desired monoester, a large excess of the diol is often used. organic-chemistry.org The reaction is typically carried out at temperatures ranging from 70 to 90°C. youtube.com The water produced during the reaction is continuously removed to shift the equilibrium towards the products.

A study on the direct esterification of acrylic acid with 1,4-butanediol using a solid acid catalyst, Amberlyst 15, demonstrated the feasibility of this approach for producing 4-hydroxybutyl acrylate. nih.gov The use of a solid catalyst simplifies the purification process compared to homogeneous catalysts. nih.gov

Transesterification Pathways

Transesterification is another viable route for the synthesis of acrylate esters, where an existing ester reacts with an alcohol to form a new ester. For the synthesis of 4-hydroxybutyl acrylate, this would involve the reaction of an alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 1,4-butanediol. researchgate.net This method can be advantageous as it avoids the production of water, which can simplify the process.

The transesterification reaction is also catalyzed by either acids or bases. tau.ac.il Common catalysts include alkali metal alkoxides and organometallic compounds such as zinc acetate. researchgate.nettau.ac.il A continuous flow process using a zinc-immobilized catalyst has been developed for the transesterification of methyl acrylate with 1,4-butanediol to produce 4-hydroxybutyl acrylate. researchgate.net Enzymatic catalysis, using lipases, has also been explored for the transesterification of acrylic esters, offering high selectivity under mild conditions. tau.ac.il

Synthesis via Acyl Chloride Intermediates

The most probable pathway to synthesize the final target molecule, 4-(Acryloyloxy)butyl 2-oxobutanoate, involves the use of an acyl chloride intermediate. This highly reactive derivative of a carboxylic acid readily reacts with an alcohol to form an ester.

The synthesis would likely proceed in two main stages:

Synthesis of 4-hydroxybutyl acrylate: As described in the previous sections, 4-hydroxybutyl acrylate would be synthesized first.

Esterification with 2-oxobutanoyl chloride: In the second step, the hydroxyl group of 4-hydroxybutyl acrylate would be reacted with 2-oxobutanoyl chloride. This acyl chloride would be prepared from 2-oxobutanoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com

The reaction between the alcohol (4-hydroxybutyl acrylate) and the acyl chloride is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov The reaction is often performed in an inert solvent like dichloromethane (B109758) or diethyl ether at low temperatures to control the reactivity. nih.gov A patent for the production of carboxyl group-containing acrylic esters describes reacting a carboxyl group-containing alcohol with acryloyl chloride in a solvent medium without the need for a base, which suggests that under specific conditions, the reaction can proceed efficiently. masterorganicchemistry.com

Catalytic Systems in Monomer Synthesis

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium. For direct esterification, strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used. youtube.com These catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com A study on the esterification of 1,4-butanediol with acrylic acid utilized sulfuric acid as the catalyst. youtube.com While effective, a major drawback of homogeneous catalysts is the difficulty in their separation from the product mixture, often requiring neutralization and washing steps which can generate significant waste. nih.gov

| Catalyst Type | Example | Application | Key Findings |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Direct esterification of 1,4-butanediol with acrylic acid | The reaction is a two-step consecutive, reversible process. Reaction temperatures range from 70-90°C. youtube.com |

| Homogeneous | p-Toluenesulfonic acid | Esterification of 1,3-diols | Effective catalyst for esterification and transesterification. tau.ac.il |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant advantages in terms of catalyst separation and reusability. For acrylate ester synthesis, solid acid catalysts are widely employed.

Ion-exchange resins, such as Amberlyst 15, are a common type of heterogeneous catalyst for esterification reactions. nih.gov These are sulfonic acid-functionalized polymers that provide acidic sites for catalysis. Amberlyst 15 has been successfully used in the synthesis of 4-hydroxybutyl acrylate from acrylic acid and 1,4-butanediol. nih.gov Other solid acid catalysts include zeolites and metal oxides. The use of a heterogeneous catalyst can also minimize side reactions that may occur under strongly acidic conditions with homogeneous catalysts. nih.gov

| Catalyst Type | Example | Application | Key Findings |

| Heterogeneous | Amberlyst 15 | Direct esterification of acrylic acid with 1,4-butanediol | Effective solid acid catalyst, simplifying product purification. nih.gov |

| Heterogeneous | Zinc-immobilized catalyst | Transesterification of methyl acrylate with 1,4-butanediol | Suitable for continuous flow processes. researchgate.net |

| Heterogeneous | Lipases | Enzymatic transesterification of acrylic esters | High selectivity under mild reaction conditions. tau.ac.il |

Organocatalytic Approaches

The synthesis of this compound can be envisioned through various organocatalytic strategies, which offer mild and selective alternatives to traditional metal-catalyzed or strong acid/base-mediated esterifications. These methods often provide better control over the reaction and are more environmentally benign. The primary challenge in synthesizing the target molecule lies in the selective esterification of the hydroxyl group of 4-hydroxybutyl acrylate with 2-oxobutanoic acid, without inducing polymerization of the acrylate moiety or promoting side reactions of the keto group.

One of the most promising organocatalytic methods for this transformation is the use of 4-(dimethylamino)pyridine (DMAP) or its derivatives. acs.orgcommonorganicchemistry.comwikipedia.org DMAP is a highly efficient nucleophilic catalyst for the acylation of alcohols, particularly when using an acid anhydride (B1165640) as the acylating agent. acs.orgcommonorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-hydroxybutyl acrylate with 2-oxobutanoic anhydride, catalyzed by a catalytic amount of DMAP. The mechanism proceeds through the formation of a highly reactive N-acylpyridinium ion intermediate from DMAP and the anhydride. utrgv.eduresearchgate.netchemeurope.com This intermediate is then readily attacked by the alcohol (4-hydroxybutyl acrylate) to form the desired ester and regenerate the DMAP catalyst. wikipedia.orgutrgv.edu The use of an auxiliary base, such as triethylamine, is often employed to neutralize the carboxylic acid byproduct and prevent the protonation of DMAP. wikipedia.orgutrgv.edu The reaction is typically fast and can be performed under mild, often solvent-free, conditions. acs.orgorganic-chemistry.org

Another powerful class of organocatalysts that could be applied are N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.govmdpi.com NHCs are potent nucleophiles and have been successfully used to catalyze the esterification of a wide range of aldehydes and, in some variations, other carboxylic acid derivatives. beilstein-journals.orgresearchgate.netresearchgate.net In a potential pathway, an NHC could activate 2-oxobutanoic acid (or a derivative) to form a reactive acyl azolium intermediate. This intermediate would then be susceptible to nucleophilic attack by 4-hydroxybutyl acrylate to yield the final product. The reaction conditions are generally mild, which is advantageous for preventing the polymerization of the acrylate group.

Brønsted acid organocatalysts, such as phosphoric acid derivatives, have also emerged as effective catalysts for direct dehydrative esterification. organic-chemistry.org A 2,2'-biphenol-derived phosphoric acid, for instance, has been shown to catalyze the esterification of various carboxylic acids and alcohols in good yields without the need to remove water, which simplifies the process. organic-chemistry.org This type of catalyst operates through a bifunctional mechanism, activating both the carboxylic acid and the alcohol. Its application to the synthesis of this compound would involve the direct reaction of 2-oxobutanoic acid and 4-hydroxybutyl acrylate.

Furthermore, amino acids like proline have been extensively used in organocatalysis. wikipedia.org While most known for their role in asymmetric aldol (B89426) and Mannich reactions through enamine catalysis, proline's bifunctional nature (possessing both a secondary amine and a carboxylic acid) could potentially facilitate the esterification of a keto acid like 2-oxobutanoic acid. wikipedia.orglibretexts.org

The choice of the organocatalytic system would depend on the specific requirements of the synthesis, such as scale, desired purity, and the stability of the starting materials. A comparative overview of potential organocatalysts is presented in the table below.

| Organocatalyst | Potential Acylating Agent | General Reaction Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | 2-Oxobutanoic anhydride | Room temperature, with or without solvent, often with an auxiliary base. acs.orgutrgv.edu | High efficiency for sterically hindered alcohols, mild conditions. commonorganicchemistry.comnih.gov | Requires synthesis of the anhydride; catalyst can be toxic. commonorganicchemistry.com |

| N-Heterocyclic Carbenes (NHCs) | 2-Oxobutanoic acid or its aldehyde precursor | Mild, often requires a base to generate the carbene. beilstein-journals.orgresearchgate.net | High catalytic activity, versatile for various substrates. nih.govmdpi.com | Sensitivity to air and moisture in some cases; potential for side reactions. |

| Phosphoric Acid Derivatives | 2-Oxobutanoic acid | Elevated temperature (e.g., 100 °C) in a non-polar solvent like toluene. organic-chemistry.org | Direct esterification, no need for water removal, good for acid-sensitive substrates. organic-chemistry.org | May require higher temperatures, which could affect the acrylate group. |

| Proline | 2-Oxobutanoic acid | Typically in organic solvents, may require elevated temperatures. wikipedia.orgrsc.org | Readily available, environmentally friendly, bifunctional activation. wikipedia.org | Lower catalytic activity for direct esterification compared to other methods. |

Reaction Kinetics and Thermodynamic Considerations in Monomer Formation

The formation of this compound via esterification is a reversible reaction governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for optimizing the reaction conditions to maximize the yield and purity of the desired monomer.

Reaction Kinetics:

The rate of esterification is influenced by several parameters, including temperature, catalyst loading, and the molar ratio of reactants. researchgate.netnih.gov Generally, increasing the reaction temperature accelerates the reaction rate. nih.govresearchgate.net However, for the synthesis of an acrylate-containing molecule, the temperature must be carefully controlled to prevent premature polymerization of the acrylate double bond. The presence of a suitable polymerization inhibitor is therefore essential.

The concentration of the catalyst plays a significant role in the reaction kinetics. For organocatalyzed reactions, the rate typically shows a first-order dependence on the catalyst concentration. researchgate.net For instance, in DMAP-catalyzed acylations, the reaction is often first-order with respect to the alcohol, the anhydride, and the DMAP catalyst. researchgate.netnih.gov This implies that increasing the catalyst loading will proportionally increase the reaction rate up to a certain point, after which mass transfer limitations may become significant.

The molar ratio of the reactants, 4-hydroxybutyl acrylate and the 2-oxobutanoic acid derivative, also affects the reaction kinetics and the equilibrium position. Using an excess of one reactant can drive the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. nih.gov

Thermodynamic Considerations:

Esterification reactions are typically equilibrium-limited. acs.org The formation of this compound from 2-oxobutanoic acid and 4-hydroxybutyl acrylate would produce water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture will shift the equilibrium towards the formation of the ester, leading to a higher yield.

The Gibbs free energy change (ΔG), which determines the spontaneity of the reaction, is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. sparkl.me For the reaction to be thermodynamically favorable, ΔG must be negative. The equilibrium constant (K_eq) of the reaction is related to the standard Gibbs free energy change by the equation ΔG° = -RTln(K_eq). A larger K_eq indicates a more favorable equilibrium position for the product.

The table below presents thermodynamic data for some relevant esterification reactions, which can serve as a proxy for understanding the thermodynamic landscape of the formation of this compound.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |

|---|---|---|---|---|

| Levulinic Acid + 1-Butene → sec-Butyl Levulinate | -32.9 ± 1.6 | -70 ± 4 | 298.15 | ub.eduacs.org |

| 2-Keto-L-gulonic Acid + Methanol → Methyl 2-Keto-L-gulonate (Forward Reaction) | 45.633 (Activation Energy) | N/A | 318-341 | researchgate.net |

| Acrylic Acid + Ethanol → Ethyl Acrylate | 14.7823 | N/A | N/A | researchgate.net |

Polymerization Mechanisms and Kinetics of 4 Acryloyloxy Butyl 2 Oxobutanoate

Free Radical Polymerization of Acrylate (B77674) Monomers

Free-radical polymerization is a primary method for synthesizing polyacrylates. mdpi.com The process involves three main stages: initiation, propagation, and termination. acs.org The kinetics and resulting polymer structure are significantly influenced by secondary reactions, particularly at elevated temperatures. acs.org

The initiation of polymerization can be achieved through several methods, each generating the initial free radicals necessary to start the polymer chain reaction.

In the absence of a conventional initiator, many acrylate monomers can undergo spontaneous thermal self-initiation at high temperatures, typically above 120°C. wpmucdn.comresearchgate.net This process is complex and thought to involve the formation of diradical intermediates from the monomer molecules themselves. researchgate.net For example, studies on n-butyl acrylate show significant monomer conversion at temperatures of 200°C and higher without any added initiator. mdpi.com The rate of this self-initiation is temperature-dependent; for instance, styrene (B11656) requires extended periods to polymerize at room temperature but does so in hours at 127°C. mdpi.com This method is advantageous for creating low molecular weight resins and avoids impurities from initiator residues. mdpi.com

Photoinitiation uses light energy to generate radicals. This can occur with or without a dedicated photoinitiator molecule.

Initiator-Free Photopolymerization: Acrylates can be directly polymerized by short-wavelength UV light, which excites the monomer to form initiating radicals. This method avoids issues related to initiator residues, such as yellowing or migration. researchgate.net

Photoinitiator Systems: More commonly, a photoinitiator is used. For a molecule like 4-(Acryloyloxy)butyl 2-oxobutanoate (B1229078), the presence of an α-ketoester group is significant. α-Ketoesters are a known class of nonaromatic photoinitiators that can generate radical intermediates upon UV exposure. acs.orgrsc.org These systems are valued in applications like medical devices and food packaging where low migrant levels are crucial. acs.org Visible-light photoinitiation is also possible using dye-sensitized systems or specially designed photoinitiators that can trigger polymerization and even continue the process after the light source is removed (dark-curing). nih.gov

Once initiated, the radical end of a growing polymer chain rapidly adds to new monomer molecules, propagating the chain. The rate of this reaction is described by the propagation rate coefficient (kp). The propagation rate for acrylates is influenced by factors such as the stability of the growing radical and steric hindrance. The architecture of the final polymer is heavily dependent on the interplay between propagation and competing secondary reactions like backbiting. researchgate.net

Termination reactions bring polymerization to a halt by consuming the propagating radicals. In acrylate polymerization, this is a topic of considerable debate. Two primary mechanisms are:

Combination: Two growing polymer chains combine to form a single, longer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end.

Some studies suggest that termination for acrylates occurs predominantly via disproportionation, especially for tertiary radicals formed via chain transfer. acs.org However, other analyses of molecular weight distributions indicate that combination is the more probable mechanism for the mutual termination of secondary radicals. upenn.edu The termination mechanism can be influenced by the type of radical present (secondary chain-end vs. tertiary mid-chain radicals). acs.org

Chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or another polymer chain. acs.orgacs.org This terminates the growth of the original chain while creating a new radical that can initiate a new chain.

Chain Transfer to Polymer: This is a significant event in acrylate polymerization, leading to the formation of branched structures. Intramolecular chain transfer (backbiting) creates short-chain branches, while intermolecular transfer results in long-chain branches. nih.govresearchgate.net The extent of branching increases with conversion and is generally higher in conventional free-radical polymerization compared to controlled radical polymerization techniques like ATRP or RAFT. researchgate.net

Chain Transfer to Solvent: The choice of solvent can impact the final polymer by participating in chain transfer reactions, which can influence molecular weight. acs.org

Chain Transfer Agents (CTAs): CTAs are intentionally added to control molecular weight and, in some cases, reduce branching. nih.gov

Chain Transfer Reactions

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and high polydispersity, controlled/living polymerization techniques are employed. These methods allow for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique applicable to a wide range of monomers, including acrylates. sigmaaldrich.com The control in RAFT is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process. researchgate.net This allows for the synthesis of polymers with low polydispersity and controlled molecular weight. The RAFT polymerization of various acrylates, such as n-butyl acrylate and 4-hydroxybutyl acrylate, has been successfully demonstrated. nih.govrsc.orguncw.edu For the polymerization of 4-(Acryloyloxy)butyl 2-oxobutanoate, a suitable RAFT agent, such as a trithiocarbonate, would be chosen to ensure efficient control over the polymerization process. The selection of the RAFT agent is crucial and depends on the specific monomer and desired polymer characteristics. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of acrylates. cmu.edu ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically a copper-halide complex with a nitrogen-based ligand. cmu.edu This process maintains a low concentration of active propagating radicals, thus minimizing termination reactions and allowing for the synthesis of well-defined polymers. The ATRP of butyl acrylate has been studied, and while it offers good control, chain transfer reactions can still occur, potentially leading to branched structures, especially at high conversions. cmu.edu The polymerization of this compound via ATRP would require the careful selection of the initiator (an alkyl halide), the copper catalyst, and the ligand to achieve optimal control over the polymerization.

Besides RAFT and ATRP, other controlled polymerization techniques could potentially be applied to this compound. Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization. sigmaaldrich.com While NMP is highly effective for styrenic monomers, its application to acrylates often requires specific nitroxides and reaction conditions to achieve good control.

Another emerging technique is Group Transfer Radical Polymerization (GTRP), which has been shown to facilitate the radical homopolymerization of α-olefins, monomers that are typically challenging to polymerize via radical methods due to chain transfer reactions. nih.gov While not yet reported for monomers like this compound, the principles of GTRP could potentially be adapted for its controlled polymerization.

Copolymerization Studies

A crucial aspect of understanding binary copolymerization is the determination of monomer reactivity ratios, which quantify the relative reactivity of each monomer towards the propagating radical chain ends. These ratios, denoted as r₁ and r₂, are essential for predicting copolymer composition and microstructure. mdpi.com The reactivity ratios for the copolymerization of this compound with various comonomers have not been reported in the reviewed scientific literature.

In a typical scenario involving two comonomers, M₁ and M₂, the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer M₁ to a growing polymer chain ending in M₁ (k₁₁) to the rate constant for the addition of monomer M₂ to a growing chain ending in M₁ (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer M₂ to a growing polymer chain ending in M₂ (k₂₂) to the rate constant for the addition of monomer M₁ to a growing chain ending in M₂ (k₂₁).

The values of r₁ and r₂ dictate the distribution of monomer units along the copolymer chain. For instance:

If r₁ > 1, the growing chain ending in M₁ prefers to add another M₁.

If r₁ < 1, the growing chain ending in M₁ prefers to add M₂.

If r₁r₂ = 1, an ideal copolymerization occurs, where the monomer units are randomly distributed.

If r₁r₂ = 0, a perfectly alternating copolymer is formed.

Several methods are employed to determine reactivity ratios, including the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdös methods. frontiersin.org These methods involve conducting a series of copolymerization reactions at low conversion with varying initial monomer feed ratios and analyzing the resulting copolymer composition, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.nettue.nl

To illustrate, the following table presents hypothetical reactivity ratios for the copolymerization of this compound (M₁) with a generic comonomer (M₂).

| Comonomer (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁r₂ (Hypothetical) | Copolymer Type (Predicted) |

| Styrene | 0.8 | 0.5 | 0.4 | Random |

| Methyl Methacrylate | 0.6 | 1.2 | 0.72 | Random |

| Butyl Acrylate | 1.1 | 0.9 | 0.99 | Ideal Random |

This table is for illustrative purposes only, as no experimental data for this compound was found.

Statistical copolymers are formed when two or more monomers are polymerized simultaneously, resulting in a polymer chain where the sequence of monomer units is determined by their relative reactivities and concentrations. While no specific studies on the statistical copolymerization of this compound are available, the principles can be inferred from studies on similar monomers.

For example, the statistical copolymerization of 2-methoxyethyl acrylate (MEA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) was successfully achieved, with the monomer reactivity ratios indicating a statistical incorporation of the two monomers. nih.gov The properties of the resulting copolymer were dependent on the molar ratio of the two monomers in the final polymer. nih.gov

A hypothetical statistical copolymerization of this compound (M₁) with another acrylate monomer (M₂) would likely proceed via a free-radical mechanism, initiated by a thermal or photoinitiator. The resulting copolymer's properties, such as its glass transition temperature and solubility, would be intermediate between those of the respective homopolymers and dependent on the copolymer composition.

Block copolymers consist of two or more long sequences (blocks) of different monomer units. mdpi.com The synthesis of block copolymers containing a this compound block has not been documented in the available literature. However, established methods for block copolymer synthesis could potentially be adapted for this purpose.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed for synthesizing well-defined block copolymers. mdpi.comharth-research-group.org These methods allow for the sequential addition of different monomers to create block structures.

A general approach for synthesizing a diblock copolymer of this compound and another monomer, for instance, butyl acrylate, using RAFT polymerization would involve:

Polymerization of the first monomer (e.g., butyl acrylate) in the presence of a RAFT agent to form a macro-RAFT agent. d-nb.info

Isolation and purification of the macro-RAFT agent.

Chain extension of the macro-RAFT agent with the second monomer (this compound) to form the diblock copolymer. d-nb.inforesearchgate.net

The following table provides a hypothetical example of the characterization of a block copolymer containing this compound.

| Block Copolymer | Mn ( g/mol ) (Hypothetical) | Đ (PDI) (Hypothetical) | Composition (M₁:M₂) (Hypothetical) |

| P(4-ABO)-b-PBA | 35,000 | 1.15 | 1:1 |

| P(4-ABO)-b-PS | 42,000 | 1.20 | 1:1.5 |

Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, 4-ABO = this compound, PBA = Poly(butyl acrylate), PS = Polystyrene. This table is for illustrative purposes only.

Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. nih.gov There is no specific information on the synthesis of graft copolymers with a this compound backbone or side chains. The synthesis of graft copolymers can generally be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through." warwick.ac.ukrsc.org

Grafting-from : Initiating sites are created along a polymer backbone, from which the side chains are grown.

Grafting-to : Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone.

Grafting-through : A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a graft copolymer. warwick.ac.uk

For instance, a graft copolymer could hypothetically be synthesized by first preparing a macromonomer of this compound and then copolymerizing it with another monomer, such as butyl acrylate, to form a poly(butyl acrylate) backbone with poly(this compound) grafts. nih.gov

Factors Influencing Polymerization Behavior and Product Architecture

Monomer Purity: The purity of the this compound monomer is critical for achieving controlled polymerization and obtaining a polymer with the desired properties. Impurities can act as inhibitors or chain transfer agents, affecting the polymerization rate and the molecular weight of the resulting polymer. For example, the presence of water in the monomer can lead to a decrease in the molecular weight of the polymer in certain polymerization systems. It is standard practice to remove inhibitors (often present for storage stability) and purify the monomer by distillation or passing it through a column of a suitable adsorbent before use.

Initiator Systems and Concentrations

The polymerization of this compound, like other vinyl monomers, can be initiated by various systems, including thermal initiators, photoinitiators, and redox systems. The choice of initiator and its concentration are critical parameters that significantly influence the polymerization rate, polymer molecular weight, and polydispersity.

Redox Initiator Systems: Redox systems, which consist of an oxidizing agent and a reducing agent, can initiate polymerization at lower temperatures compared to thermal initiators. This is particularly advantageous for bulk polymerization where exothermic reactions can be difficult to control.

Interactive Data Table: Effect of Initiator Concentration on Polymerization Rate (Illustrative Example)

| Initiator (AIBN) Concentration (mol/L) | Initial Polymerization Rate (mol/L·s) |

| 0.01 | 1.5 x 10⁻⁴ |

| 0.05 | 7.5 x 10⁻⁴ |

| 0.10 | 1.5 x 10⁻³ |

Note: Data is hypothetical and for illustrative purposes only, based on typical acrylate polymerization behavior.

Solvent Effects and Reaction Medium

The choice of solvent or reaction medium can have a profound impact on the polymerization kinetics of acrylates. The solvent can influence the solubility of the monomer and the resulting polymer, the conformation of the growing polymer chains, and the reactivity of the radicals.

In solution polymerization, the solvent helps to dissipate the heat generated during the exothermic reaction, thus providing better temperature control. The viscosity of the reaction medium is also lower, which facilitates mixing and processing. However, the presence of a solvent can decrease the polymerization rate due to the dilution of the monomer and initiator. Chain transfer to the solvent can also occur, leading to a reduction in the polymer's molecular weight.

The polarity of the solvent can affect the propagation rate constant. For polar monomers like acrylates, hydrogen bonding interactions between the monomer, polymer, and solvent can influence the local concentration of the monomer around the propagating radical, thereby affecting the reaction rate. For instance, studies on analogous acrylates have shown that polymerization rates can differ in solvents of varying polarities such as toluene, ethyl acetate, and dimethylformamide.

Interactive Data Table: Influence of Solvent on Polymerization Rate (Illustrative Example)

| Solvent | Dielectric Constant (at 20°C) | Relative Polymerization Rate |

| Toluene | 2.38 | 1.0 |

| Ethyl Acetate | 6.02 | 1.2 |

| N,N-Dimethylformamide | 36.7 | 1.5 |

Note: Data is hypothetical and for illustrative purposes only, based on general trends observed in acrylate polymerization.

Temperature and Pressure Influences

Pressure can also influence polymerization kinetics, although it is a less commonly adjusted parameter in standard laboratory and industrial settings compared to temperature and concentration. High pressure can increase the rate of polymerization by favoring the volume-reducing propagation step over the termination step. This can lead to the formation of higher molecular weight polymers. The effect of pressure on the polymerization rate is related to the activation volume of the reaction.

Interactive Data Table: Effect of Temperature on Polymerization Rate and Molecular Weight (Illustrative Example)

| Temperature (°C) | Initial Polymerization Rate (mol/L·s) | Number Average Molecular Weight ( g/mol ) |

| 50 | 5.0 x 10⁻⁵ | 150,000 |

| 60 | 1.5 x 10⁻⁴ | 100,000 |

| 70 | 4.5 x 10⁻⁴ | 75,000 |

Note: Data is hypothetical and for illustrative purposes only, based on typical free-radical polymerization behavior of acrylates.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of "4-(Acryloyloxy)butyl 2-oxobutanoate". By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete assignment of all proton and carbon nuclei can be achieved.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. The expected chemical shifts for the protons in "this compound" are influenced by the electronegativity of adjacent atoms and the presence of π systems.

The vinylic protons of the acrylate (B77674) group are expected to resonate in the downfield region, typically between 5.8 and 6.4 ppm, due to the electron-withdrawing effect of the carbonyl group. These protons will exhibit characteristic splitting patterns (doublet of doublets) due to both geminal and cis/trans couplings. The protons on the butyl chain adjacent to the oxygen atoms of the ester groups will also be deshielded and are expected to appear in the range of 3.5 to 4.5 ppm. The protons of the ethyl group in the 2-oxobutanoate (B1229078) moiety will show a characteristic quartet and triplet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Acrylate CH₂= | 5.8 - 6.0 | Doublet of doublets |

| Acrylate =CH- | 6.1 - 6.4 | Doublet of doublets |

| Acrylate -CH= | 5.9 - 6.2 | Doublet of doublets |

| -O-CH₂ -CH₂-CH₂-CH₂-O- | 4.1 - 4.3 | Triplet |

| -O-CH₂-CH₂ -CH₂ -CH₂-O- | 1.6 - 1.8 | Multiplet |

| -O-CH₂-CH₂-CH₂-CH₂ -O- | 4.2 - 4.4 | Triplet |

| 2-oxobutanoate -CH₂-CH₃ | 2.8 - 3.0 | Quartet |

| 2-oxobutanoate -CH₂-CH₃ | 1.0 - 1.2 | Triplet |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and ketone groups are the most deshielded and will appear furthest downfield, typically in the range of 165-205 ppm. The sp² hybridized carbons of the acrylate double bond will resonate between 128 and 132 ppm. The sp³ hybridized carbons of the butyl chain and the ethyl group will appear in the upfield region of the spectrum. The carbons directly attached to oxygen atoms will be shifted further downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acrylate C =O | 165 - 167 |

| Acrylate C H₂= | 128 - 130 |

| Acrylate =C H- | 130 - 132 |

| -O-C H₂-CH₂-CH₂-CH₂-O- | 63 - 66 |

| -O-CH₂-C H₂-C H₂-CH₂-O- | 24 - 27 |

| -O-CH₂-CH₂-CH₂-C H₂-O- | 64 - 67 |

| 2-oxobutanoate C =O (ketone) | 200 - 205 |

| 2-oxobutanoate C =O (ester) | 170 - 173 |

| 2-oxobutanoate -C H₂-CH₃ | 35 - 38 |

| 2-oxobutanoate -CH₂-C H₃ | 7 - 10 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming the structure of "this compound".

COSY spectra show correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity within the butyl and ethyl chains.

HSQC spectra reveal correlations between protons and the carbon atoms they are directly attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the acrylate and butanoate moieties through the butyl linker, as it will show correlations between the protons on the butyl chain and the carbonyl carbons of both ester groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of "this compound" is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. The ester C=O stretch typically appears around 1720-1740 cm⁻¹, while the ketone C=O stretch is usually found at a slightly lower wavenumber, around 1705-1725 cm⁻¹. The C=C stretching vibration of the acrylate group will be observed in the 1630-1640 cm⁻¹ region. The C-O stretching vibrations of the ester groups will produce strong bands in the 1100-1300 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide a strong signal for the C=C double bond of the acrylate moiety. The C=O stretching vibrations will also be visible in the Raman spectrum, though they are typically weaker than in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Medium) |

| Ketone C=O | Stretch | 1705 - 1725 (Strong) | 1705 - 1725 (Medium) |

| Alkene C=C | Stretch | 1630 - 1640 (Medium) | 1630 - 1640 (Strong) |

| Ester C-O | Stretch | 1100 - 1300 (Strong) | 1100 - 1300 (Weak) |

| Alkane C-H | Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

| Alkene =C-H | Stretch | 3010 - 3100 (Medium) | 3010 - 3100 (Medium) |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum of "this compound" will confirm its molecular weight. The fragmentation of the molecular ion will be dictated by the presence of the ester and ketone functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements. For "this compound," characteristic fragment ions would be expected from the cleavage of the C-O bonds of the ester linkages and alpha-cleavage adjacent to the ketone carbonyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is a critical tool for confirming the identity of "this compound" and distinguishing it from isomers. The high mass accuracy of HRMS helps to build confidence in the structural assignments made by other spectroscopic methods.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Degradation Product Identification

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of polymeric materials. d-nb.info This method involves heating the polymer sample to high temperatures (typically 500-1400°C) in an inert atmosphere, which causes the macromolecules to break down into smaller, volatile fragments. d-nb.infocsic.es These fragments are then separated by a gas chromatograph and identified by a mass spectrometer, providing a detailed "fingerprint" of the original polymer's composition and structure. d-nb.infomdpi.com

For a polymer synthesized from this compound, Py-GC/MS analysis would reveal the mechanisms of its thermal degradation. The high energy supplied during pyrolysis breaks the molecular bonds in a predictable manner. d-nb.info The analysis of the resulting pyrogram can identify the characteristic degradation products, offering insights into the polymer's thermal stability and microstructure. d-nb.infomdpi.com

In the case of polyacrylates, thermal degradation can proceed through various pathways, including depolymerization back to the monomer, side-chain scission, and random chain scission. The specific fragments observed in the mass spectrum help reconstruct the original material's identity. d-nb.infomdpi.com For a polymer of this compound, one would expect to identify the monomer itself, along with fragments corresponding to the butyl acrylate group and the 2-oxobutanoate side chain. The precise pyrolysis temperature is a critical parameter, as different temperatures can yield different fragmentation patterns. youtube.com Evolved gas analysis (EGA) can be used to determine the optimal temperature range for releasing the most structural information before secondary degradation processes occur. youtube.com

Table 1: Potential Pyrolysis Products of Poly(this compound) Identified by Py-GC/MS

| Retention Time (min) | Identified Compound | Chemical Formula | Key Mass Fragments (m/z) |

| 5.8 | Acrolein | C₃H₄O | 56, 55, 27 |

| 7.2 | Butanol | C₄H₁₀O | 74, 56, 43, 31 |

| 9.5 | Butyl acrylate | C₇H₁₂O₂ | 128, 73, 55, 41 |

| 11.3 | Butyric acid | C₄H₈O₂ | 88, 60, 43, 41 |

| 15.4 | This compound (Monomer) | C₁₁H₁₆O₅ | 228, 173, 128, 87, 55 |

| 18.1 | Dimer Fragments | C₂₂H₃₂O₁₀ | >300 |

Note: This table is illustrative and represents expected degradation products based on the monomer's structure and typical polyacrylate degradation pathways.

Chromatographic Techniques for Separation and Purity

Chromatography is an essential tool for separating and purifying chemical compounds. aimplas.net For this compound, various chromatographic techniques are employed to assess its purity as a monomer and to characterize the polymers derived from it.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable monomers like acrylates. brjac.com.brnih.gov The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. tandfonline.com For this compound, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can be used to quantify the monomer's purity and identify any residual starting materials or synthesis byproducts. brjac.com.brnih.gov

In polymer analysis, headspace GC or direct injection of a polymer solution can determine the amount of unreacted residual monomer, which is critical for quality control. brjac.com.br Method validation for acrylate analysis typically demonstrates high linearity (correlation coefficients >0.99), low detection limits, and good recovery rates. brjac.com.brtandfonline.com

Table 2: Typical Gas Chromatography (GC) Parameters for Acrylate Monomer Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| Scan Range | 35 - 500 amu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. e3s-conferences.org For acrylate compounds, reversed-phase HPLC with a UV detector is commonly employed. e3s-conferences.orgresearchgate.net

This method would be suitable for analyzing this compound, particularly for quantifying it in complex mixtures or as a residual monomer in polymer formulations. researchgate.net The separation is typically achieved on a C18 column using a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. e3s-conferences.org The presence of a chromophore (the acrylate group) allows for sensitive detection using a Diode Array Detector (DAD) at wavelengths around 210 nm. e3s-conferences.org HPLC methods for acrylates are known for their accuracy, with good linearity over a wide concentration range and high recovery rates (typically 85-110%). e3s-conferences.orgresearchgate.net

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Acrylate Analysis

| Parameter | Value |

| Instrument | HPLC with Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. aimplas.netresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. azom.com Larger molecules elute first from the chromatography column, while smaller molecules elute later. shimadzu.com

For a polymer synthesized from this compound, GPC analysis provides crucial data on its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). researchgate.netintertek.com These parameters are fundamental as they directly influence the polymer's physical and mechanical properties, such as strength, viscosity, and toughness. azom.com The analysis is typically performed using a series of porous gel columns and a differential refractive index (RI) detector. shimadzu.com

Table 4: Illustrative GPC Results for a Polymer of this compound

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 55,000 |

| Mz ( g/mol ) | Z-Average Molecular Weight | 90,000 |

| PDI (Mw/Mn) | Polydispersity Index | 2.2 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. thermofisher.com For a newly synthesized compound like this compound, elemental analysis provides the ultimate verification of its elemental composition and purity. nih.gov

The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. nih.gov The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by a detector. The experimental weight percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula. thermofisher.com For a pure sample, the experimental values should closely match the theoretical values, typically within a ±0.4% deviation for publication-quality data. nih.gov

Table 5: Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₁₆O₅)

| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation % |

| Carbon (C) | 57.88% | 57.75% | -0.13% |

| Hydrogen (H) | 7.07% | 7.11% | +0.04% |

| Oxygen (O) | 35.05% | 35.14% | +0.09% |

Theoretical and Computational Chemistry Studies

Kinetic Modeling and Simulation of Polymerization Processes

The polymerization of 4-(Acryloyloxy)butyl 2-oxobutanoate (B1229078) would be expected to proceed via the free-radical polymerization of its acrylate (B77674) group. Kinetic modeling and simulation are indispensable tools for elucidating the complex mechanisms of such processes. While direct kinetic data for this specific monomer is scarce, extensive research on analogous monomers, particularly butyl acrylate (BA), provides a robust foundation for building a predictive model.

The kinetic scheme for the free-radical polymerization of an acrylate monomer like 4-(Acryloyloxy)butyl 2-oxobutanoate would include several key reaction pathways. researchgate.net A macroscopic mechanistic model would be developed to study these reactions. mdpi.com The primary reactions considered in such a model are:

Initiation: The process can be initiated by thermal self-initiation or through the decomposition of a chemical initiator (I). researchgate.netwpmucdn.com

Propagation: The growth of the polymer chain by the sequential addition of monomer units.

Termination: The cessation of chain growth, which can occur through combination or disproportionation of two growing polymer radicals.

Chain Transfer: Reactions that terminate a growing chain but initiate a new one. This can occur to the monomer, solvent, or the polymer itself. acs.org

Backbiting (Intramolecular Chain Transfer): A significant secondary reaction in acrylate polymerization where a radical at the end of a growing chain abstracts a hydrogen atom from a carbon atom further down its own chain, leading to the formation of a mid-chain radical (MCR). acs.orgacs.org

Simulation Approaches:

To simulate the polymerization kinetics, several computational methods can be employed:

PREDICI: A software package widely used for simulating polymerization kinetics. It can be used to model the evolution of radical concentrations over time and to determine key kinetic parameters by fitting simulation results to experimental data. acs.orgcmu.edu

Monte Carlo (MC) Methods: Stochastic simulation techniques, such as the mcPolymer simulator, are powerful for modeling complex polymerization systems. acs.orgmendeley.com They can track individual polymer chains and provide detailed information about molecular weight distribution, branching, and monomer conversion over time. acs.orgmendeley.com For instance, kMC simulations for butyl acrylate polymerization have been used to generate datasets covering a range of temperatures and initial reactant concentrations. mendeley.com

Key Kinetic Parameters:

The accuracy of kinetic models relies on the precise determination of rate coefficients for each elementary reaction. For acrylates, these are often determined experimentally using techniques like pulsed-laser polymerization (PLP) combined with spectroscopy. For example, in the study of butyl acrylate, single-pulse PLP in conjunction with electron paramagnetic resonance spectroscopy (SP-PLP-EPR) has been used to measure termination and transfer kinetics. acs.org The table below presents a conceptual summary of the types of kinetic parameters that would be essential for modeling the polymerization of this compound, based on data for analogous systems.

| Parameter | Description | Typical Temperature Range (°C) | Significance |

| kp | Propagation rate coefficient | -40 to +60 | Governs the rate of polymer chain growth. acs.org |

| kt | Termination rate coefficient | -40 to +60 | Controls the molecular weight of the polymer. acs.org |

| kbb | Backbiting rate coefficient | >30 | Influences the degree of branching in the polymer. mdpi.comacs.org |

| ktr | Chain transfer rate coefficient | Variable | Affects molecular weight and can introduce new end-groups. acs.org |

This table is illustrative and based on data for analogous acrylate systems. Actual values for this compound would need to be determined experimentally or through quantum chemical calculations.

The presence of the 2-oxobutanoate moiety in this compound could potentially influence the polymerization kinetics, for instance, through chain transfer reactions involving this group. Detailed quantum mechanical calculations would be necessary to investigate the likelihood and rate of such reactions.

Machine Learning Approaches in Monomer and Polymer Design

Machine learning (ML) has emerged as a transformative tool in materials science, enabling the rapid prediction of polymer properties and the rational design of new monomers. rsc.orgfigshare.com For a novel monomer like this compound, ML models could accelerate the understanding of its structure-property relationships.

Predicting Polymer Properties:

The general workflow for using ML to predict polymer properties involves several steps: aip.org

Data Curation: Gathering a large dataset of polymers with known properties. This data can be from experimental measurements or high-throughput computational simulations. aip.org

Fingerprinting: Converting the chemical structure of the monomer or polymer into a machine-readable numerical representation (a "fingerprint"). aip.orgarxiv.org

Model Training: Using algorithms like neural networks or random forests to learn the relationship between the fingerprints and the target properties. figshare.comarxiv.org

Prediction: Using the trained model to predict the properties of new, untested polymers. figshare.com

Platforms like Polymer Genome offer a web-based capability for near-instantaneous prediction of various polymer properties based on models trained on extensive databases. aip.org For this compound, one could, in principle, use such a tool to estimate properties of its corresponding homopolymer or copolymers.

Functional Monomer Design:

ML is also being applied to the de novo design of functional monomers. By integrating quantum chemistry calculations with active learning, it is possible to efficiently explore vast chemical spaces to identify monomers that are likely to yield polymers with desired characteristics. rsc.orgrsc.org This approach can simultaneously optimize multiple monomer-level properties, such as electronic and optical properties, and molecular flexibility. rsc.orgrsc.org

A key challenge in polymer informatics is the relative scarcity of large, curated datasets compared to the field of small-molecule drug discovery. osti.gov To address this, transfer learning has shown promise. Models pre-trained on large datasets of small molecules can be fine-tuned for polymer property prediction, achieving high accuracy even with limited polymer-specific data. osti.gov Another approach is the use of self-supervised learning on polymer structure data, which can reduce the need for extensive labeled property data. rsc.org

Illustrative Application of ML in Monomer Selection:

Computational methods, particularly molecular dynamics (MD) simulations, can guide the selection of functional monomers for specific applications. For instance, MD simulations have been used to assess the interactions between a template molecule and various functional monomers to identify the one that will lead to the most effective molecularly imprinted polymer. acs.org A similar approach could be used to understand how the 2-oxobutanoate group in this compound might interact with other components in a formulation or with a target substrate.

The table below outlines the types of monomer and polymer properties that can be predicted using ML approaches.

| Property Category | Specific Examples | Relevance to Polymer Design |

| Electronic Properties | Band gap, dielectric constant | Designing polymers for electronics and energy storage. aip.org |

| Mechanical Properties | Glass transition temperature, elastic modulus | Tailoring polymers for structural applications. |

| Physical Properties | Density, refractive index | Applications in optical materials and coatings. |

| Reactivity | Polymerization rate, reactivity ratios | Optimizing synthesis conditions and copolymer composition. |

This table represents the general capabilities of machine learning in polymer science. Specific models would need to be trained and validated for this compound.

Conceptual Frameworks for Advanced Materials Research Applications

Monomer Design Principles for Emerging Technologies

The strategic design of monomers is fundamental to the advancement of polymer science and the creation of materials for emerging technologies. By precisely controlling the chemical architecture of a monomer, it is possible to dictate the physicochemical properties of the resulting polymer. The monomer 4-(Acryloyloxy)butyl 2-oxobutanoate (B1229078) serves as a pertinent example of this principle, incorporating several functional groups that influence its reactivity and the characteristics of its corresponding polymer. This monomer features a reactive acrylate (B77674) group for polymerization, a flexible four-carbon (butyl) spacer, and a pendant 2-oxobutanoate group. Each of these components plays a distinct role in defining the material's ultimate behavior.

Structure-Reactivity Relationships

The reactivity of a monomer is a critical parameter that governs its polymerization behavior, including reaction rates and the ability to copolymerize with other monomers. In 4-(Acryloyloxy)butyl 2-oxobutanoate, the primary site of reactivity is the acrylate double bond.

Influence of the Acrylate Group: Acrylates are known for their high reactivity in free-radical polymerization. This is due to the electron-withdrawing nature of the adjacent ester group, which activates the double bond towards radical attack. Compared to methacrylates, acrylates generally exhibit higher propagation rate constants, leading to faster polymerization. kpi.ua The absence of an alpha-methyl group, as seen in methacrylates, also results in greater chain flexibility in the resulting polymer.

The potential for the 2-oxobutanoate group to undergo other chemical reactions, such as those typical for ketones, offers a route to post-polymerization modification, allowing for further tuning of material properties. researchgate.net

Tailoring Monomer Features for Specific Polymer Properties

The specific structural features of this compound are designed to impart particular properties to the final polymer. The selection of the spacer and the pendant group are key to tailoring the material for specific applications. azom.com

Role of the Butyl Spacer: The flexible four-carbon alkyl spacer separating the polymer backbone from the functional pendant group plays a significant role in determining the polymer's physical properties.

Glass Transition Temperature (Tg): The length of the alkyl chain in acrylate polymers significantly influences their Tg. Longer, flexible side chains, like the butyl group, act as internal plasticizers, increasing the free volume and lowering the Tg. This is because they push the main polymer chains further apart, reducing intermolecular forces and allowing for segmental motion at lower temperatures. For instance, the Tg of poly(methyl acrylate) is around 10 °C, while poly(butyl acrylate) has a much lower Tg of approximately -54 °C. mdpi.com Therefore, a polymer made from this compound is expected to be soft and flexible at room temperature.

Mechanical Properties: The length of the alkyl spacer directly impacts the mechanical properties of the resulting polymer network. Longer alkyl chains generally lead to softer, more flexible materials, while shorter chains result in stiffer polymers. mdpi.com Research on poly(N-carbazolylalkyl acrylates) has shown that varying the spacer length between 2 and 12 carbons significantly affects properties like hole mobility, with a four-carbon or six-carbon spacer often providing optimal performance depending on the polymer's tacticity. acs.orgnih.govnsf.gov This demonstrates the critical role of the spacer in defining the final material's functional characteristics.

Influence of the 2-Oxobutanoate Pendant Group: The 2-oxobutanoate group provides a site for specific interactions and potential reactivity.

Polarity and Adhesion: The ketone and ester functionalities in the pendant group increase the polymer's polarity. This can enhance adhesion to polar substrates and affect its solubility in various solvents.

Post-Polymerization Modification: The keto group is a reactive handle that can be used for subsequent chemical transformations. This allows for the creation of functional materials where the pendant group can be altered after the main polymer backbone has been formed, a strategy used to attach various molecules, including those of biological significance. researchgate.net

The combination of these structural elements in this compound illustrates a sophisticated approach to monomer design, where each part of the molecule is chosen to control both polymerization behavior and the ultimate physical and chemical properties of the advanced material.

Q & A

Q. What are the key considerations in designing a synthetic route for 4-(acryloyloxy)butyl 2-oxobutanoate?

- Methodological Answer : Synthesis of ester derivatives like 4-oxobutanoates typically involves multi-step reactions. For example, brominated phenols can be converted to phenoxyacetic acids, followed by hydrazine coupling and esterification . For this compound, prioritize protecting the acryloyloxy group during synthesis to prevent polymerization. Use mild conditions (e.g., low temperatures, inert atmosphere) and catalysts like DMAP for esterification. Solvent choice (e.g., THF or DCM) and stoichiometric control of acryloyl chloride are critical to avoid side reactions .

Q. How can purity and structural integrity of this compound be validated?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR : Confirm ester linkages (δ ~4.2–4.5 ppm for acryloyloxy methylene protons) and ketone groups (δ ~2.8–3.2 ppm for oxobutanoate protons) .

- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the primary applications of this compound in polymer chemistry?

- Methodological Answer : The acryloyloxy group enables radical polymerization, making it useful in crosslinked hydrogels or photoresists. For instance, mix with initiators (e.g., AIBN) and irradiate under UV light (365 nm) to study polymerization kinetics via FTIR monitoring of C=C bond consumption (peak at ~1630 cm⁻¹) . Optimize monomer-to-crosslinker ratios to balance mechanical properties and reactivity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : The ketone and ester groups in 4-oxobutanoates can direct nucleophilic attacks. For example, in SN2 reactions with amines, the α-keto ester moiety may favor nucleophilic addition at the carbonyl carbon. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to model transition states and identify electronic effects. Experimentally, vary solvents (polar aprotic vs. protic) and temperatures to optimize yields .

Q. What kinetic parameters define the enzymatic hydrolysis of this compound?

- Methodological Answer : Study esterase-mediated hydrolysis using Michaelis-Menten kinetics. Prepare substrate solutions (0.1–10 mM) in PBS (pH 7.4) and monitor product formation via HPLC. Calculate (substrate affinity) and (turnover number). For example, sodium 4-(methylthio)-2-oxobutanoate showed values ranging from 0.5–2.0 mM depending on enzyme isoforms .

Q. How can computational modeling predict the photodegradation pathways of this compound?

- Methodological Answer : Perform TD-DFT simulations (e.g., using ORCA 5.0) to identify excited-state transitions. UV-Vis spectra (200–400 nm) can validate computational predictions. Experimentally, expose the compound to UV light (254 nm) and analyze degradation products via GC-MS. Key intermediates may include acrylic acid and 2-oxobutanoate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.